3-Amino-5-(4-T-butylphenyl)benzoic acid
Description
3-Amino-5-(4-T-butylphenyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a bulky 4-T-butylphenyl substituent at the 5-position of the aromatic ring. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and steric hindrance, which influence its solubility, reactivity, and biological interactions. The T-butyl group (tert-butyl) is a strongly electron-donating substituent that increases the compound’s stability and modulates its interactions with biological targets or synthetic matrices.
Properties
IUPAC Name |
3-amino-5-(4-tert-butylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)14-6-4-11(5-7-14)12-8-13(16(19)20)10-15(18)9-12/h4-10H,18H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUXGIWQASGEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690586 | |
| Record name | 5-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-71-0 | |
| Record name | 5-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-T-butylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable reaction conditions. The choice of reagents and catalysts is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The amino group in 3-Amino-5-(4-T-butylphenyl)benzoic acid can undergo oxidation reactions to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Amino-5-(4-T-butylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-T-butylphenyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The T-butylphenyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Physicochemical Properties
Lipophilicity and Solubility: The T-butyl group significantly enhances lipophilicity compared to smaller substituents (e.g., methyl, methoxy). For instance, 3-Amino-5-(4-methoxyphenyl)benzoic acid (MW 274.38) exhibits moderate solubility in polar solvents, whereas the T-butyl analog likely has reduced aqueous solubility due to steric and hydrophobic effects. This aligns with trends observed in substituted benzoic acids, where bulky groups lower water solubility but improve membrane permeability .
Diffusivity and Extraction Efficiency: In emulsion liquid membrane (ELM) systems, benzoic acid derivatives with higher lipophilicity (e.g., phenol, benzoic acid) exhibit faster extraction rates than polar analogs like acetic acid. The distribution coefficient ($m$) for benzoic acid (log $m$ ~2.5) is nearly 10-fold higher than acetic acid (log $m$ ~0.3) due to its compatibility with the organic membrane phase .
Table 1: Comparative Physicochemical Properties
| Compound | Substituents | Molecular Weight | log $m$ (ELM) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| Benzoic acid | -H (parent) | 122.12 | 2.5 | High |
| 3-Amino-5-(4-T-butylphenyl)benzoic acid | -NH₂, -C(CH₃)₃ | ~289.35* | Estimated >3.0 | Low-Moderate |
| 3-Amino-5-(methylsulfonyl)benzoic acid | -NH₂, -SO₂CH₃ | 215.22 | N/A | Moderate |
| 4-Aminosalicylic acid | -NH₂, -OH (ortho) | 153.13 | 1.8 | High |
*Estimated based on structural analogs .
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